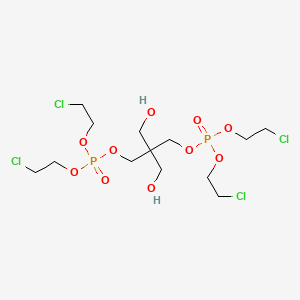
Phosphoric acid, 2,2-bis(hydroxymethyl)-1,3-propanediyl tetrakis(2-chloroethyl) ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphoric acid, 2,2-bis(hydroxymethyl)-1,3-propanediyl tetrakis(2-chloroethyl) ester is a complex organophosphorus compound. It is known for its flame-retardant properties and is used in various industrial applications. This compound is characterized by the presence of multiple hydroxymethyl and chloroethyl groups attached to a phosphoric acid backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phosphoric acid, 2,2-bis(hydroxymethyl)-1,3-propanediyl tetrakis(2-chloroethyl) ester typically involves the reaction of phosphoric acid derivatives with chlorinated alcohols. One common method involves the esterification of phosphoric acid with 2-chloroethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired ester.
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. The raw materials, including phosphoric acid and 2-chloroethanol, are mixed in reactors equipped with temperature and pressure control systems. The reaction mixture is then purified through distillation and filtration to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Phosphoric acid, 2,2-bis(hydroxymethyl)-1,3-propanediyl tetrakis(2-chloroethyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The chloroethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium hydroxide or amines are employed in substitution reactions.
Major Products Formed
Oxidation: Higher oxidation state phosphoric acid derivatives.
Reduction: Alcohol derivatives of the original ester.
Substitution: Compounds with substituted functional groups replacing the chloroethyl groups.
Aplicaciones Científicas De Investigación
Phosphoric acid, 2,2-bis(hydroxymethyl)-1,3-propanediyl tetrakis(2-chloroethyl) ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a flame retardant additive in polymers.
Biology: Studied for its potential effects on biological systems, including its role as an enzyme inhibitor.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used in the production of flame-retardant materials, including textiles, plastics, and coatings.
Mecanismo De Acción
The mechanism of action of phosphoric acid, 2,2-bis(hydroxymethyl)-1,3-propanediyl tetrakis(2-chloroethyl) ester involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. Additionally, its flame-retardant properties are attributed to the release of phosphoric acid upon heating, which acts as a flame suppressant by forming a protective char layer on the material’s surface.
Comparación Con Compuestos Similares
Similar Compounds
Tris(2-chloroethyl) phosphate: Another organophosphorus flame retardant with similar chemical structure and properties.
Tris(1-chloro-2-propyl) phosphate: A related compound used as a flame retardant in various applications.
Uniqueness
Phosphoric acid, 2,2-bis(hydroxymethyl)-1,3-propanediyl tetrakis(2-chloroethyl) ester is unique due to its multiple hydroxymethyl groups, which enhance its reactivity and versatility in chemical reactions. Its ability to form stable complexes with various substances makes it a valuable compound in both research and industrial applications.
Propiedades
Número CAS |
63451-45-6 |
|---|---|
Fórmula molecular |
C13H26Cl4O10P2 |
Peso molecular |
546.1 g/mol |
Nombre IUPAC |
[2-[bis(2-chloroethoxy)phosphoryloxymethyl]-3-hydroxy-2-(hydroxymethyl)propyl] bis(2-chloroethyl) phosphate |
InChI |
InChI=1S/C13H26Cl4O10P2/c14-1-5-22-28(20,23-6-2-15)26-11-13(9-18,10-19)12-27-29(21,24-7-3-16)25-8-4-17/h18-19H,1-12H2 |
Clave InChI |
HDYKSDOJZARVPT-UHFFFAOYSA-N |
SMILES canónico |
C(CCl)OP(=O)(OCCCl)OCC(CO)(CO)COP(=O)(OCCCl)OCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(Aminomethyl)phenyl]-2,2-dimethylpropan-1-one;hydrochloride](/img/structure/B14501162.png)
silyl}methyl)dimethylsilane](/img/structure/B14501167.png)
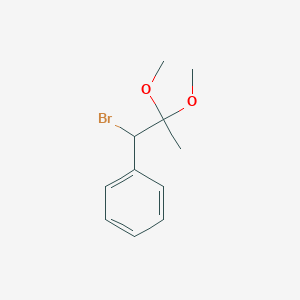
![1-Butoxy-4-[1-(4-ethoxyphenyl)-2-methylpropyl]benzene](/img/structure/B14501186.png)
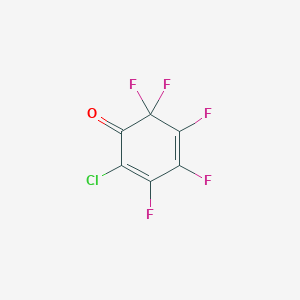
![4,4'-[1,3-Phenylenebis(carbonylazanediyl)]bis(2-hydroxybenzoic acid)](/img/structure/B14501197.png)
![N-[(4-Chlorophenyl)(thiophen-2-yl)methylidene]hydroxylamine](/img/structure/B14501202.png)
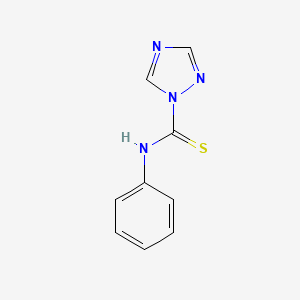

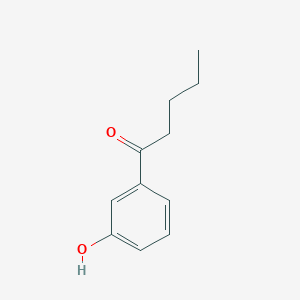

![Dimethyl[2-oxo-2-(thiophen-2-yl)ethyl]selanium bromide](/img/structure/B14501249.png)
![beta-Alanine, N-[5-(acetylamino)-2-methoxyphenyl]-, methyl ester](/img/structure/B14501250.png)
![2-[(1-Phenylethylidene)amino]-1,3,2lambda~5~-dioxaphospholan-2-one](/img/structure/B14501252.png)
